molecular formula C19H14FN5O B11658373 3-(4-Fluorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-Fluorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658373
M. Wt: 347.3 g/mol
InChI Key: PDCXGZCWJDXAHZ-SSDVNMTOSA-N
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Description

3-(4-Fluorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of fluorophenyl, indole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a halogenated precursor and a palladium-catalyzed cross-coupling reaction.

    Condensation with indole-3-carboxaldehyde: The final step involves the condensation of the pyrazole derivative with indole-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols or amines.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

3-(4-Fluorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Methylphenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H14FN5O

Molecular Weight

347.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H14FN5O/c20-14-7-5-12(6-8-14)17-9-18(24-23-17)19(26)25-22-11-13-10-21-16-4-2-1-3-15(13)16/h1-11,21H,(H,23,24)(H,25,26)/b22-11+

InChI Key

PDCXGZCWJDXAHZ-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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